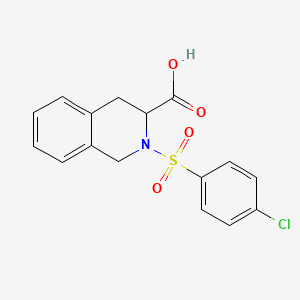

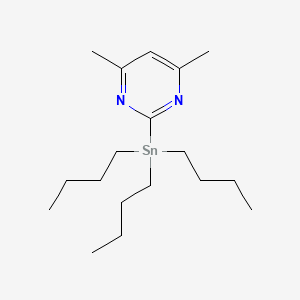

![molecular formula C13H15NO2 B3012837 3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-one CAS No. 1384427-80-8](/img/structure/B3012837.png)

3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-one

Übersicht

Beschreibung

3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-one is a useful research compound. Its molecular formula is C13H15NO2 and its molecular weight is 217.268. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Crystal Structure and Reactivity Studies

The crystal structures of compounds related to 3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-one have been analyzed to understand their structural and reactivity relationships. For instance, N-benzoyl derivatives of similar compounds show specific monoclinic structures and demonstrate how the orientation of the benzoyl moiety affects lactam moieties in these compounds (Yamane et al., 1992).

Diastereoselective Synthesis

A study has shown that certain chiral α-hydroxyaldehyde derivatives can undergo aza-Prins cyclization to form highly diastereoselective compounds related to this compound. This finding opens new routes for asymmetric synthesis of bicyclic arrays (Mahía et al., 2017).

Synthesis of Bicyclic Ring Systems

Research into the synthesis of homochiral 7-oxa-2-azabicyclo[2.2.1]heptane and 8-oxa-6-azabicyclo[3.2.1]octane ring systems has been conducted using specific protected phosphoramidate derivatives of carbohydrates. This method involves homolytic fragmentation and intramolecular hydrogen abstraction (Francisco et al., 2000).

Structural and Conformational Studies

The structural and conformational aspects of derivatives of 8-α-hydroxy-3-phenethyl-3-azabicyclo [3.2.1] octan-8-β-carboxylic acid have been studied, revealing specific chair-envelope conformations and stereoelectronic effects (Diez et al., 1991).

Wirkmechanismus

Target of Action

The primary target of “3-Benzyl-6-oxa-3-azabicyclo[32The compound’s structure is similar to the family of tropane alkaloids , which are known to interact with various biological targets, including neurotransmitter receptors in the nervous system .

Mode of Action

The exact mode of action of “3-Benzyl-6-oxa-3-azabicyclo[32Given its structural similarity to tropane alkaloids , it may interact with its targets in a similar manner. Tropane alkaloids typically bind to their targets and modulate their activity, leading to changes in cellular signaling .

Biochemical Pathways

The specific biochemical pathways affected by “3-Benzyl-6-oxa-3-azabicyclo[32Tropane alkaloids, to which this compound is structurally related, are known to affect various biochemical pathways, particularly those involving neurotransmitters .

Result of Action

The specific molecular and cellular effects of “3-Benzyl-6-oxa-3-azabicyclo[32Based on its structural similarity to tropane alkaloids , it may have a wide array of biological activities.

Biochemische Analyse

Biochemical Properties

The 8-azabicyclo[3.2.1]octane scaffold, which is a part of the structure of 3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-one, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities

Cellular Effects

Given its structural similarity to tropane alkaloids , it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Eigenschaften

IUPAC Name |

3-benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c15-13-11-7-14(8-12(13)16-9-11)6-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCDULSMHAKPJCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2COC(C2=O)CN1CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

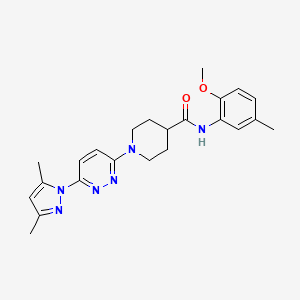

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B3012754.png)

![N-bicyclo[2.2.1]hept-2-yl-N'-methylthiourea](/img/structure/B3012760.png)

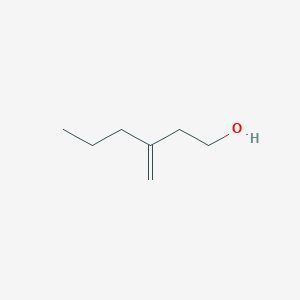

![6-acetyl-5-methyl-2-(prop-2-yn-1-ylthio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3012765.png)

![5-Bromo-2-[(2-fluorobenzyl)oxy]benzaldehyde](/img/structure/B3012766.png)

![2-(3,4-dimethoxyphenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B3012771.png)

![3-(3-chlorobenzo[b]thiophen-2-yl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-oxopropanenitrile](/img/structure/B3012776.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,6-difluorobenzamide](/img/structure/B3012777.png)